Sennosides vs. Bisacodyl: Superior Efficacy and Tolerability in Geriatric Constipation Management
In a 2024 randomized, double-blind, multicenter trial in 105 geriatric patients (aged 65+), a sennoside B-only protocol (20 mg twice daily) was compared to a combination of sennoside B (3 mg) and bisacodyl (5 mg) taken twice daily for 28 days. The sennosides-only group demonstrated a statistically significant and clinically meaningful improvement in both constipation severity and quality of life [1]. Furthermore, the combination therapy group had a statistically higher need for dose reduction due to adverse effects [1].
| Evidence Dimension | Treatment efficacy and safety in chronic constipation |
|---|---|
| Target Compound Data | Higher Constipation Scoring System (CSS) score (p<0.001) and higher Patient Assessment of Constipation Quality of Life (PAC-QOL) score (p=0.012). Lower need for dose reduction due to side effects. |
| Comparator Or Baseline | Sennoside B (3 mg) + Bisacodyl (5 mg) twice daily. Lower CSS and PAC-QOL scores. Statistically higher need for dose reduction due to side effects (p=0.026). |
| Quantified Difference | p<0.001 for CSS; p=0.012 for PAC-QOL; p=0.026 for need for dose reduction. |
| Conditions | Randomized, double-blind, multicenter trial; N=105 geriatric patients (65+); 28-day treatment period; Rome IV criteria for chronic constipation. |
Why This Matters
For clinical research or formulation development targeting the geriatric population, sennosides as a monotherapy provide superior efficacy on constipation severity and patient-reported quality of life compared to a combination with bisacodyl, with a more favorable safety profile.
- [1] Demir B, et al. Effectiveness of senna in treating chronic constipation in geriatric patients presenting to the emergency department: a randomized, double-blind, multicenter study. Turkish Geriatrics Society. 2024;27(3). View Source
